Pentyl(1-phenylpropyl)amine
Description
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-(1-phenylpropyl)pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-5-9-12-15-14(4-2)13-10-7-6-8-11-13/h6-8,10-11,14-15H,3-5,9,12H2,1-2H3 |
InChI Key |
UAUFAUKCNJYKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of compounds like this compound generally involves:
- Formation of a suitable halogenated intermediate (e.g., chloro-3-phenylpropane derivatives)
- Nucleophilic substitution or amination reactions to introduce the amine functionality
- Optional use of protecting groups or intermediates such as phthalimide salts
- Final amine liberation via hydrazinolysis or reduction steps
Stepwise Preparation Based on 3-Phenylpropylamine Synthesis
A closely related compound, 3-phenylpropylamine, has been prepared industrially using the following steps, which can be adapted for this compound synthesis by modifying alkyl substituents:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| A | Preparation of chloro-3-phenylpropane | 3-phenyl-1-propanol + thionyl chloride, DMF catalyst, reflux at 60°C | 90-98% | High purity intermediate |
| B | Formation of 2-(3-phenylpropyl)isoindoline-1,3-dione (phthalimide intermediate) | Phthalimide salt (e.g., potassium phthalimide), potassium carbonate, DMF, 90-100°C, 16-24 h | 97-99% | Nucleophilic substitution |
| C | Hydrazinolysis to release 3-phenylpropylamine | 80% hydrazine hydrate, methanol, reflux 26-28 h, acid/base workup | 94-99% | High purity amine obtained |
These steps are outlined in patent CN110283082A, which emphasizes the use of cheap and readily available raw materials, mild reaction conditions, and high yields suitable for industrial production.
Adaptation for this compound
To prepare this compound, the key modification involves replacing the alkyl chain precursor with a pentyl-substituted analogue. The synthetic route may thus involve:
- Starting from 1-phenyl-1-propanone or related ketone with a pentyl substituent
- Employing reductive amination or transaminase-mediated amination to introduce the amine group
- Alternatively, using alkyl halides with pentyl groups in nucleophilic substitution with amine precursors
Biocatalytic Transaminase-Mediated Synthesis
Recent research highlights enzymatic methods for synthesizing chiral amines like 1-phenylpropan-2-amine derivatives, which can be extended to this compound analogues. Transaminase enzymes catalyze the amination of prochiral ketones to yield enantiomerically pure amines with high conversion and enantiomeric excess (ee):
| Parameter | Result |
|---|---|
| Conversion | 88–89% |
| Enantiomeric excess (ee) | >99% for (R)-enantiomer |
| Reaction conditions | Immobilized whole-cell biocatalyst, 30°C, 24 h, phosphate buffer pH 7.5 |
This method offers an environmentally friendly alternative to chemical synthesis, enabling selective production of (R)- or (S)-enantiomers depending on enzyme choice.
Chemical and Physical Data Relevant to Preparation
These data are critical for optimizing reaction conditions, purification, and handling during synthesis.
Summary of Key Preparation Routes
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Chemical synthesis via phthalimide salt intermediate | Thionyl chloride, phthalimide salt, hydrazine hydrate | High yield, industrial scalability, well-established | Use of toxic reagents (thionyl chloride, hydrazine) |
| Biocatalytic transaminase-mediated amination | Immobilized transaminase enzymes, prochiral ketones | High enantioselectivity, mild conditions, green chemistry | Enzyme availability, substrate scope limitations |
| Reductive amination of ketones | Ketone precursor, amine donor, reducing agent (e.g., NaBH3CN) | Straightforward, versatile | Possible racemization, need for purification |
Chemical Reactions Analysis
Types of Reactions
Pentyl(1-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted phenylpropylamines
Scientific Research Applications
Pentyl(1-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentyl(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural Analogs and Modifications
The biological and physicochemical properties of Pentyl(1-phenylpropyl)amine can be contextualized by comparing it to structurally related amines:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Source |
|---|---|---|---|---|
| This compound | C₁₄H₂₃N | Pentyl, 1-phenylpropyl | Hypothesized antiviral/neurological activity | Deduced |
| Dapoxetine Hydrochloride | C₂₁H₂₃NO₂ | Naphthyloxy, dimethyl | Treatment of premature ejaculation | |
| N-Methyl-2-phenylpropan-1-amine | C₁₀H₁₅N | Methyl, 2-phenylpropyl | Stimulant (e.g., Phenpromethamine) | |
| 3-(Morpholin-4-yl)propylamine | C₁₂H₂₆N₂O | Pentyl, morpholinylpropyl | Unspecified (structural analog) | |
| Benzyl(1-phenylpropyl)amine | C₁₆H₁₉N | Benzyl, 1-phenylpropyl | No reported activity |
Key Observations :
Chain Length and Antiviral Activity: In RVFV inhibitors, replacing a 3-aminopropylaminoethyl chain with a pentyl group (Compound 9b) increased antiviral activity compared to shorter chains (e.g., propyl in Compound 5g) . This suggests that the pentyl substituent in this compound may optimize target binding or pharmacokinetics. Conversely, hexyl chains (Compound 5a) showed similar efficacy to ethylamine derivatives but with higher cytotoxicity, indicating a balance between chain length and safety .
Aromatic Substituents and Target Specificity :
- Dapoxetine Hydrochloride incorporates a naphthyloxy group, enabling selective serotonin reuptake inhibition for treating premature ejaculation . Compared to this compound, the absence of an oxygen-linked aromatic group may limit its neurological effects.
- Benzyl(1-phenylpropyl)amine lacks reported bioactivity, highlighting the critical role of substituent polarity and spatial arrangement .
Heterocyclic Modifications :
- Introducing morpholine or piperidine rings (e.g., Compound 4d/4e) reduced antiviral potency but improved cytotoxicity profiles in RVFV inhibitors . This contrasts with the pentyl group’s effect, underscoring the trade-offs between heterocyclic vs. alkyl substitutions.
Physicochemical Properties
- Metabolic Stability : Bulkier substituents like 1-phenylpropyl may slow hepatic degradation compared to unsubstituted amines.
Table 2: Physicochemical Data
| Compound Name | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| This compound | 209.34 g/mol | ~3.8 | Alkyl, aromatic |
| Dapoxetine Hydrochloride | 341.41 g/mol | 4.2 | Naphthyloxy, dimethyl |
| N-Methyl-2-phenylpropan-1-amine | 149.24 g/mol | 2.1 | Methyl, aromatic |
Biological Activity
Pentyl(1-phenylpropyl)amine, a member of the phenylpropylamine class, has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{21}N
- Molecular Weight : 219.33 g/mol
This compound primarily acts as a trace amine-associated receptor 1 (TAAR1) agonist. This mechanism is similar to that of amphetamines, which interact with monoaminergic systems, influencing neurotransmitter release and uptake, particularly dopamine and norepinephrine .
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Human Intestinal Absorption : High probability (0.9374)
- Blood-Brain Barrier Penetration : High probability (0.9466)
- Caco-2 Permeability : Moderate to high (0.8608)
These properties suggest effective systemic absorption and central nervous system availability, which are critical for its potential therapeutic applications .
Enzymatic Interactions
This compound is known to interact with various cytochrome P450 enzymes:
- CYP450 2D6 : Substrate (0.6953)
- CYP450 1A2 : Inhibitor (0.7149)
These interactions may influence the metabolism of other drugs and highlight the importance of monitoring for possible drug-drug interactions in clinical settings .
Anticancer Activity
A study explored the potential anticancer effects of phenylpropylamines, including this compound, on various cancer cell lines. The compound demonstrated:
- Inhibition of Cell Proliferation : Significant reduction in proliferation rates in vitro.
- Mechanism : Induction of apoptosis via mitochondrial pathways.
The findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .
Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in animal models:
- Behavioral Studies : Administration led to increased locomotor activity, indicative of stimulant effects similar to those observed with traditional amphetamines.
- Neurotransmitter Analysis : Elevated levels of dopamine and norepinephrine were recorded in the striatum post-administration.
These results underscore the compound's potential as a central nervous system stimulant .
Comparative Biological Activity Table
| Compound | Mechanism of Action | Key Biological Activity |
|---|---|---|
| This compound | TAAR1 Agonist | Stimulant effects; potential anticancer activity |
| Amphetamine | TAAR1 Agonist | Increased focus; appetite suppression |
| 3-Methylphenidate | Dopamine Reuptake Inhibitor | ADHD treatment; cognitive enhancement |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for pentyl(1-phenylpropyl)amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination or alkylation of phenylpropylamine precursors. For example, alkylation of 1-phenylpropan-1-amine with pentyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction optimization should focus on solvent polarity, temperature (60–80°C), and catalyst selection (e.g., palladium for cross-coupling). Purity can be validated via HPLC with C18 columns and mobile phases of acetonitrile/water (70:30 v/v) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers anticipate?
- Methodological Answer :
- NMR : ¹H NMR in CDCl₃ should show peaks for the pentyl chain (δ 1.2–1.6 ppm, multiplet), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.8–2.2 ppm, broad).
- FT-IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode may show [M+H]⁺ peaks at m/z 178.2 (C₁₄H₂₃N⁺). Reference similar analyses for structural analogs .
Advanced Research Questions
Q. How does the structural modification of this compound influence its receptor binding affinity, and what computational methods are optimal for predicting these interactions?
- Methodological Answer : Substituents like fluorination or elongation of the pentyl chain can enhance lipophilicity and binding to G-protein-coupled receptors (e.g., adrenergic receptors). Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 3SN6) and MD simulations (GROMACS) to predict binding modes. Compare with analogs like {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine, where fluorine improves bioavailability .
Q. What experimental strategies can resolve discrepancies in reported biological activities of this compound across different in vitro assays?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. CHO), incubation time (24–48 hrs), and solvent (DMSO concentration ≤0.1%).
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to calculate EC₅₀/IC₅₀.
- Orthogonal Validation : Confirm pressor activity (linked to cardiovascular effects) via isolated rat aorta assays alongside cAMP accumulation tests .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage, and what analytical protocols validate degradation products?
- Methodological Answer :
- Stability Studies : Store samples in amber vials under argon at −20°C (polar solvents like methanol accelerate degradation). Monitor via LC-MS every 30 days.
- Degradation Analysis : Identify byproducts (e.g., oxidation to nitroxides) using high-resolution MS (Q-TOF) and compare with synthetic standards. Refractive index shifts (∆n) in non-polar solvents (hexane) indicate aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
